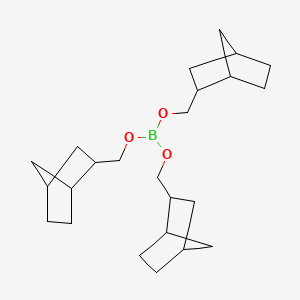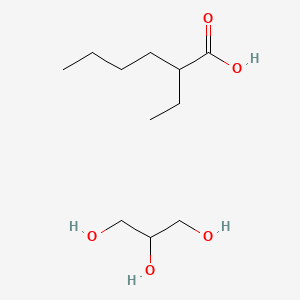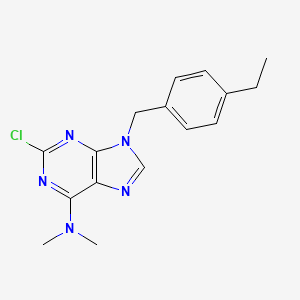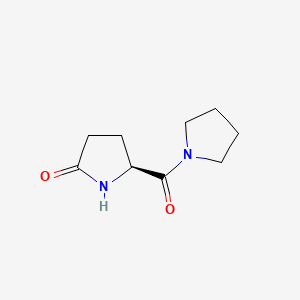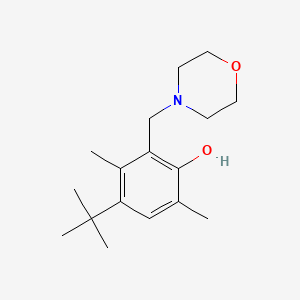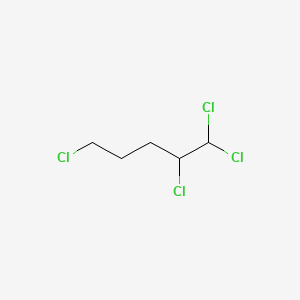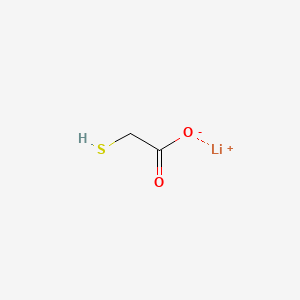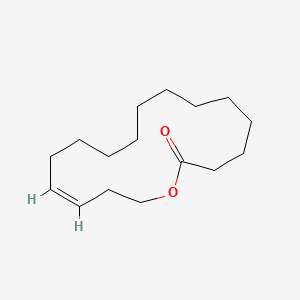
Oxacycloheptadec-14-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxacycloheptadec-14-en-2-one is a macrocyclic lactone with the molecular formula C₁₆H₂₈O₂. It is known for its musky odor and is commonly used in the fragrance industry. This compound is part of a larger family of macrocyclic lactones, which are valued for their unique olfactory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxacycloheptadec-14-en-2-one typically involves the cyclization of long-chain hydroxy acids. One common method is the lactonization of 16-hydroxy-7-hexadecenoic acid. The reaction conditions often include the use of acidic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the use of more efficient catalytic systems and optimized reaction conditions. The use of trimethyl orthoformate and diacetyl oxide has been reported to improve the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxacycloheptadec-14-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This reaction can convert the lactone to a corresponding alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxy acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Oxacycloheptadec-14-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying macrocyclic lactones.
Biology: Its musky odor makes it useful in olfactory studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new fragrances for aromatherapy.
Industry: It is widely used in the fragrance industry to create perfumes and scented products.
Mécanisme D'action
The mechanism of action of oxacycloheptadec-14-en-2-one primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a musky odor. The exact molecular targets and pathways are still under investigation, but it is known that the compound’s structure plays a crucial role in its olfactory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxacycloheptadec-8-en-2-one: Another macrocyclic lactone with a similar structure but different olfactory properties.
Oxacycloheptadec-10-en-2-one: Known for its use in the fragrance industry, similar to oxacycloheptadec-14-en-2-one.
Uniqueness
This compound is unique due to its specific position of the double bond, which significantly influences its olfactory characteristics. This makes it particularly valuable in the creation of specific fragrance profiles that cannot be easily replicated by other compounds .
Propriétés
Numéro CAS |
94022-33-0 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
(14Z)-1-oxacycloheptadec-14-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h9,11H,1-8,10,12-15H2/b11-9- |
Clé InChI |
MIWDFVMATOEXIB-LUAWRHEFSA-N |
SMILES isomérique |
C1CCCCC/C=C\CCOC(=O)CCCCC1 |
SMILES canonique |
C1CCCCCC=CCCOC(=O)CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


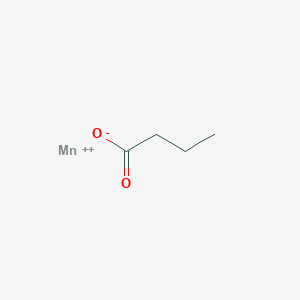



![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)

